molecular formula C15H18N2O2 B5523328 3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one

3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one

Cat. No. B5523328
M. Wt: 258.32 g/mol
InChI Key: NNSCKENJNCWAJA-UHFFFAOYSA-N
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Description

Introduction This compound belongs to the chromene family, known for its diverse biological activities and applications in various fields. Although specific studies directly addressing 3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one are rare, related chromene compounds have been extensively studied.

Synthesis Analysis Synthesis of chromene derivatives typically involves multi-component reactions, which include the combination of salicylaldehydes, pyranones, and arylhydrazines under reflux conditions. These processes are known for their ease of handling, good yields, and straightforward purification. Similar methods are likely applicable for synthesizing 3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one derivatives (Alizadeh & Ghanbaripour, 2014).

Molecular Structure Analysis Chromene derivatives' structures are often confirmed using techniques such as infrared, mass spectroscopy, 1H NMR, and 13C NMR. These methods help in verifying the molecular structure and functional groups present in the compound. For similar chromene compounds, X-ray crystallography has been utilized to elucidate their crystal structure, which could be applied to study the detailed structure of 3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one as well (Manolov et al., 2012).

Chemical Reactions and Properties Chromene derivatives engage in various chemical reactions, reflecting their diverse chemical properties. For instance, they can undergo Mannich type reactions, which are critical for synthesizing novel chromene-based molecules. These reactions are facilitated by specific catalysts and can lead to a wide range of biological activities (Zahiri & Mokhtary, 2015).

Physical Properties Analysis The physical properties, including solubility, melting point, and crystalline form, can significantly influence a compound's applications. While specific data for 3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one is scarce, chromene compounds generally show varied solubility in different solvents, and their physical properties can be analyzed through methods like UV/Vis and NMR spectroscopy (Elenkova et al., 2014).

Chemical Properties Analysis The chemical properties of chromene derivatives are largely defined by their functional groups. These compounds often exhibit significant biological activities, such as anticancer or antimicrobial effects. The specific chemical behaviors, like reactivity towards different reagents, can be studied using various spectroscopic and analytical techniques to better understand the compound's applications in different fields (Baghery et al., 2017).

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis and Estrogen Receptor Binding Affinity : Compounds incorporating chromene and quinoline moieties with pyrimidine and piperazine showed promising anti-proliferative activities against human breast cancer cell lines, indicating potential for cancer treatment. The molecular docking against Bcl-2 protein highlighted good binding affinity, suggesting mechanisms of action worthy of further investigation (Parveen et al., 2017).

  • Organocatalysis in Synthesis : A solvent-free, one-pot, three-component method for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes was developed, highlighting the use of anhydrous piperazine as an efficient and recyclable catalyst. This method emphasizes the compound's role in facilitating organic reactions under environmentally friendly conditions (Amirnejad et al., 2013).

  • Antipsychotic Potential : Derivatives of 3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one were explored for their potential as atypical antipsychotics, with modifications leading to compounds showing promising efficacy in behavioral models predictive of antipsychotic activity. This research suggests its potential application in the development of new treatments for psychiatric disorders (Bolós et al., 1996).

  • Anticancer Activity : The synthesis of chromene derivatives has been linked to potential anticancer activity, with certain compounds showing significant inhibition of cancer cell growth. These studies suggest a promising avenue for the development of novel cancer therapeutics based on chromene derivatives (Mustafa et al., 2011).

Molecular Interactions and Mechanisms

  • DNA Binding and Antiproliferative Properties : Research into benzochromene derivatives demonstrated potent cytotoxic activity against colorectal cancer cell lines, indicating that these compounds can induce apoptosis through a caspase-dependent pathway and interact with DNA through groove binding. This highlights the compound's potential in the design of chemotherapeutics targeting specific molecular pathways in cancer (Ahagh et al., 2019).

properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-16-6-8-17(9-7-16)10-12-11-19-14-5-3-2-4-13(14)15(12)18/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSCKENJNCWAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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